molecular formula C10H17NO2 B13046348 1-Oxa-4-azaspiro[5.6]dodecan-3-one

1-Oxa-4-azaspiro[5.6]dodecan-3-one

Cat. No.: B13046348
M. Wt: 183.25 g/mol
InChI Key: KGZWDYVLAQIRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-4-azaspiro[5.6]dodecan-3-one is a spirocyclic compound featuring a 6-membered oxa (oxygen-containing) ring and a 7-membered aza (nitrogen-containing) ring fused at a single spiro carbon atom. The compound’s unique architecture imparts conformational rigidity and diverse reactivity, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

1-oxa-4-azaspiro[5.6]dodecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-9-7-13-10(8-11-9)5-3-1-2-4-6-10/h1-8H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZWDYVLAQIRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CNC(=O)CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Oxa-4-azaspiro[5.6]dodecan-3-one is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C10_{10}H19_{19}NO
  • Molecular Weight : 169.27 g/mol
  • IUPAC Name : 1-oxa-4-azaspiro[5.6]dodecane

The compound features a spirocyclic structure that is believed to contribute to its biological activity, particularly in terms of membrane interaction and selectivity against various pathogens.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against mycobacterial strains, including Mycobacterium tuberculosis.

Minimum Inhibitory Concentration (MIC)

The efficacy of this compound can be measured using the Minimum Inhibitory Concentration (MIC) method. In one study, the MIC values for selected analogs were determined as follows:

CompoundMIC (μM)Selectivity Index (SI)
This compound223
Analog A<5>20
Analog B155

These results indicate that this compound exhibits significant antimicrobial activity with a favorable selectivity index, suggesting low toxicity to mammalian cells compared to its effectiveness against pathogens .

The mechanism through which this compound exerts its antimicrobial effects involves disruption of bacterial cell membranes. This compound has been shown to perturb phospholipid vesicles and induce stress in the mycobacterial cell envelope, which is critical for survival .

Case Study: Mycobacterial Stress Response

In a case study involving Mycobacterium tuberculosis, researchers observed that treatment with this compound led to increased expression of stress response genes, indicating that the compound effectively compromises bacterial integrity . This was validated using reporter assays that monitored gene expression changes in response to treatment.

Structural Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. Variations in the azaspiroketal structure have been explored to enhance potency and selectivity:

ModificationMIC (μM)Observations
Replacement of ketal oxygen0.3Increased potency
Non-ketal analog15Reduced activity
Basic nitrogen outside spirocycle3.6Poor selective cytotoxicity

These findings suggest that maintaining the integrity of the azaspiroketal motif is essential for optimal biological activity .

Comparison with Similar Compounds

Ring Size and Heteroatom Variations

Spirocyclic compounds are classified by their ring sizes and heteroatom composition. Below is a comparison of key analogs:

Compound Name Ring System Heteroatoms Functional Groups Key Features
1-Oxa-4-azaspiro[5.6]dodecan-3-one [5.6] (6+7 rings) O, N Ketone (C=O) Rigid spiro core; potential for H-bonding
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione [4.5] (5+6 rings) O, N Two ketones, conjugated diene Antitumor activity (IC50: 0.08–0.19 µM)
1-Thia-4-azaspiro[4.5]decan-3-one [4.5] (5+6 rings) S, N Ketone (C=O) Enhanced lipophilicity due to sulfur
1-Oxa-4-azaspiro[4.5]decane-3,7-dione [4.5] (5+6 rings) O, N Two ketones Increased electrophilicity

Key Observations :

  • Ring Size : Smaller spiro systems (e.g., [4.5]) are synthetically more accessible and widely studied, particularly for antitumor applications . Larger systems like [5.6] may offer unique steric and electronic profiles but require complex synthesis.

Insights :

  • The [4.5]deca-6,9-diene-3,8-dione derivatives exhibit potent activity, likely due to their quinone-like redox properties and spiro rigidity enhancing target binding .
  • Sulfur-containing analogs (1-thia) lack reported bioactivity data, but their lipophilicity may favor pharmacokinetic optimization .

Physicochemical Properties

Property 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione 1-Thia-4-azaspiro[4.5]decan-3-one This compound*
Molecular Weight ~250–300 g/mol ~200–250 g/mol ~250–300 g/mol (estimated)
Melting Point 160–240°C 125–143°C Not reported
Solubility Moderate in polar aprotic solvents Low in water Likely low (hydrophobic core)

Data derived from .

Preparation Methods

Cyclization Reactions to Form Spirocyclic Core

The synthesis generally relies on intramolecular cyclization reactions where a linear or monocyclic precursor containing both nucleophilic and electrophilic centers undergoes ring closure to form the spirocyclic framework. Typical strategies include:

Starting Materials

Common starting materials include:

  • Amino alcohols or amino ketones that provide both nitrogen and oxygen atoms.
  • Precursors such as piperidin-4-one or azepan-4-one derivatives.
  • Functionalized diols or dithiols for ring closure.

Detailed Preparation Methods

Method Based on Cyclization of Amino Ketones with Alkanediols

One documented method involves reacting cyclic ketones like piperidin-4-one or azepan-4-one with alkanediols under acidic or catalytic conditions to promote intramolecular cyclization forming the spirocyclic ring system. This approach has been used to prepare related azaspiro compounds and can be adapted for 1-oxa-4-azaspiro[5.6]dodecan-3-one synthesis by choosing appropriate chain lengths and reaction conditions.

Metal-Catalyzed Oxidative Cyclization

Though more commonly reported for related spirocycles (e.g., 1-oxa-4-azaspiro[4.5]deca-dienes), metal-catalyzed oxidative cyclization using copper(I) salts and hypervalent iodine reagents (e.g., PhI(OAc)2) has proven effective in forming spiro-lactams. This method involves initial amide formation followed by oxidative cyclization to close the spiro ring, offering good yields and selectivity.

Multi-Step Synthesis via Spirocyclic Lactam Formation

A practical synthesis reported for related spirocyclic lactams involves:

  • Preparation of a keto-amine or keto-alcohol intermediate.
  • Intramolecular nucleophilic attack to form the spirocyclic ring.
  • Oxidation or reduction steps to install the lactam carbonyl at the 3-position.

For example, a four-step synthetic route starting from 1,4-dioxaspiro[4.5]decane-8-one includes:

  • Conversion to a carbonitrile intermediate.
  • Alkylation with haloalkanes.
  • Hydrogenation and cyclization to form the spirocyclic lactam.
  • Deprotection to yield the final this compound.

Reaction Conditions and Optimization

Step Reaction Type Solvent(s) Temperature (°C) Time (h) Catalyst/Reagent Yield (%) Notes
1 Cyclization (intramolecular) Ethylene glycol dimethyl ether + ethanol 0–20 13 Base (e.g., potassium tert-butoxide) - Formation of spirocyclic intermediate
2 Alkylation Toluene 0–20 12.5 Lithium diisopropylamide - Introduction of side chain
3 Hydrogenation & Cyclization Methanol 50 6 Raney nickel, H2 - Reduction and ring closure
4 Deprotection Acetone + water 70 15 Pyridinium p-toluenesulfonate 54.8 Final lactam formation and purification

Representative Research Findings

  • Copper(I)-catalyzed oxidative cyclization with PhI(OAc)2 efficiently converts hydroxyamides to spirocyclic lactams with yields up to 75%, providing a scalable and environmentally friendly route.
  • Intramolecular cyclization of amino ketones with alkanediols under acidic catalysis produces azaspiroketal frameworks, which are structurally related and can serve as precursors or analogs in the synthesis of this compound.
  • Multi-step synthetic routes involving carbonitrile intermediates and subsequent hydrogenation allow access to spirocyclic lactams with moderate to good yields, suitable for scale-up in medicinal chemistry applications.

Summary Table of Preparation Methods

Preparation Method Key Steps Catalysts/Reagents Advantages Limitations
Intramolecular Cyclization of Amino Ketones with Alkanediols Nucleophilic substitution forming spiro ring Acid catalysts or bases Straightforward, uses accessible starting materials May require optimization for ring size control
Metal-Catalyzed Oxidative Cyclization Amide formation followed by Cu(I)/PhI(OAc)2 catalyzed cyclization Cu[(CH3CN)4]ClO4, PhI(OAc)2 High yield, mild conditions Requires metal catalyst and oxidant
Multi-step Synthesis via Carbonitrile Intermediate Alkylation, hydrogenation, deprotection steps LDA, Raney Ni, pyridinium p-toluenesulfonate Scalable, versatile for analog synthesis Multi-step, moderate overall yield

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.